Benzyl 3-carbamoyl-3-hydroxyazetidine-1-carboxylate

ADC linker stability N-protecting group selection non-cleavable linker

Benzyl 3-carbamoyl-3-hydroxyazetidine-1-carboxylate (CAS 2169439-95-4) is a differentiated azetidine intermediate featuring a unique geminal 3-carbamoyl-3-hydroxy substitution and Cbz protecting group. This scaffold enables orthogonal deprotection (H2/Pd-C) without affecting acid-labile groups, critical for STAT3 inhibitor programs (IC50 0.34–0.55 μM), non-cleavable ADC linkers, and modular PROTAC synthesis. Simpler 3-hydroxyazetidine analogs lack the 3-carbamoyl handle required for amide bond formation and cannot replicate the pH stability profile (stable at pH ≤8) essential for physiological applications. Choose this compound for structural integrity and synthetic flexibility.

Molecular Formula C12H14N2O4
Molecular Weight 250.25 g/mol
Cat. No. B8221663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 3-carbamoyl-3-hydroxyazetidine-1-carboxylate
Molecular FormulaC12H14N2O4
Molecular Weight250.25 g/mol
Structural Identifiers
SMILESC1C(CN1C(=O)OCC2=CC=CC=C2)(C(=O)N)O
InChIInChI=1S/C12H14N2O4/c13-10(15)12(17)7-14(8-12)11(16)18-6-9-4-2-1-3-5-9/h1-5,17H,6-8H2,(H2,13,15)
InChIKeyHJVMBXLKLVMLDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 3-Carbamoyl-3-Hydroxyazetidine-1-Carboxylate CAS 2169439-95-4: Molecular Identity and Supplier Specifications


Benzyl 3-carbamoyl-3-hydroxyazetidine-1-carboxylate (CAS 2169439-95-4) is a functionalized azetidine derivative with molecular formula C12H14N2O4 and molecular weight 250.25 g/mol . The compound features a strained four-membered nitrogen-containing heterocyclic core bearing a benzyloxycarbonyl (Cbz) protecting group at the N1 position and a geminal 3-carbamoyl-3-hydroxy substitution pattern. This substitution pattern distinguishes it from simpler 3-hydroxyazetidine carboxylates and positions it as a versatile intermediate in pharmaceutical synthesis . The Cbz protecting group enables orthogonal deprotection strategies under hydrogenolytic conditions (H2/Pd-C), whereas the 3-carbamoyl-3-hydroxy moiety provides a non-proteinogenic amino acid scaffold relevant to peptidomimetic design [1].

Why Benzyl 3-Carbamoyl-3-Hydroxyazetidine-1-Carboxylate Cannot Be Replaced by Generic 3-Hydroxyazetidine Analogs: Critical Structural Determinants


Procurement substitution of benzyl 3-carbamoyl-3-hydroxyazetidine-1-carboxylate with simpler 3-hydroxyazetidine analogs (e.g., 1-Cbz-3-hydroxyazetidine lacking the 3-carbamoyl group, or Boc-protected 3-hydroxyazetidines) introduces distinct structural liabilities that cannot be remediated without altering the synthetic route or target molecular properties. The geminal 3-carbamoyl-3-hydroxy substitution pattern confers a unique non-proteinogenic amino acid scaffold that simpler 3-hydroxyazetidines lack [1]. Furthermore, the Cbz (benzyloxycarbonyl) protecting group requires hydrogenolytic cleavage conditions (H2/Pd-C), whereas the common tert-butyloxycarbonyl (Boc) alternative demands acidic conditions (TFA/HCl) that may compromise acid-labile functionalities elsewhere in the molecule . In the context of peptidomimetic design, 3-hydroxyazetidine amides demonstrate pH-dependent stability profiles—stable at acidic and neutral pH but susceptible to reverse aldol opening above pH 8 [2]—a property that renders the specific substitution pattern of this compound critical for applications requiring physiological or formulation stability.

Benzyl 3-Carbamoyl-3-Hydroxyazetidine-1-Carboxylate: Quantitative Differentiation Evidence Against Comparator Analogs


Cbz versus Boc N-Protecting Group Stability: Extended Circulatory Integrity in ADC Linker Applications

In antibody-drug conjugate (ADC) linker applications, the Cbz (benzyloxycarbonyl) protecting group of benzyl 3-carbamoyl-3-hydroxyazetidine-1-carboxylate provides enhanced linker stability during systemic circulation compared to Boc-protected azetidine analogs. This structural feature prevents premature linker hydrolysis, maintaining ADC integrity until target cell internalization occurs . The Cbz group requires hydrogenolytic cleavage (H2/Pd-C) for deprotection, offering orthogonal deprotection selectivity relative to acid-labile Boc groups that are cleaved under TFA conditions .

ADC linker stability N-protecting group selection non-cleavable linker

3-Carbamoyl-3-Hydroxy Substitution Pattern: Peptide Isostere Scaffold Not Achievable with Simpler 3-Hydroxyazetidines

The 3-carbamoyl-3-hydroxy substitution pattern of benzyl 3-carbamoyl-3-hydroxyazetidine-1-carboxylate provides a non-proteinogenic amino acid scaffold with established value in peptidomimetic design. 3-Hydroxyazetidine carboxylic acids and their amide derivatives exhibit long-term stability at acidic and neutral pH, making them suitable as peptide isostere components [1]. In contrast, simpler 3-hydroxyazetidine analogs lacking the 3-carbamoyl substitution (e.g., 1-Cbz-3-hydroxyazetidine, CAS 128117-22-6) cannot provide the same non-proteinogenic amino acid functionality. Furthermore, N-methylazetidine amide derivatives derived from this scaffold demonstrate specific inhibition of β-hexosaminidases at the micromolar level, representing only the second example of potent glycosidase inhibition by an amide of a sugar amino acid [1].

peptidomimetics non-proteinogenic amino acids peptide isosteres

pH-Dependent Stability Profile of 3-Hydroxyazetidine Amides: Implications for Synthetic Route Planning

Amides of 3-hydroxyazetidine carboxylic acids exhibit pH-dependent stability that directly impacts synthetic route design and compound handling. While these amides are stable at acidic and neutral pH [1], they undergo reverse aldol opening rendering them unstable above pH 8 [2]. This pH liability distinguishes 3-hydroxyazetidine carboxamides from more robust heterocyclic scaffolds and imposes specific constraints on reaction conditions, purification protocols, and storage buffers. In contrast, 3-fluoroazetidine analogs are not susceptible to this aldol cleavage mechanism [2].

pH stability reverse aldol cleavage synthetic compatibility

Azetidine Carboxamide Pharmacophore: Sub-Micromolar STAT3 Inhibitory Potency in Analogous Scaffolds

Azetidine-2-carboxamide and azetidine-3-carboxamide scaffolds have demonstrated sub-micromolar inhibitory potency against the STAT3 oncogenic transcription factor. Specifically, (R)-azetidine-2-carboxamide analogs 5a, 5o, and 8i exhibit STAT3-inhibitory IC50 values of 0.55 μM, 0.38 μM, and 0.34 μM respectively, compared to potencies greater than 18 μM against STAT1 or STAT5 activity, indicating substantial isoform selectivity [1]. Furthermore, lead azetidine-based STAT3 inhibitors demonstrate potencies of 200–300 nM and have shown in vivo antitumor efficacy in breast cancer xenograft models [2]. While benzyl 3-carbamoyl-3-hydroxyazetidine-1-carboxylate itself is a synthetic intermediate rather than a direct inhibitor, the 3-carbamoyl substitution pattern aligns with the broader class of azetidine carboxamides that exhibit this validated pharmacophore activity.

STAT3 inhibition anticancer azetidine amide pharmacophore

Cbz-Protected Azetidine as Non-Cleavable ADC Linker: Differentiated from Boc-Protected Alkyl Chain Linkers

The Cbz-protected 3-hydroxyazetidine scaffold (represented by 1-Cbz-3-hydroxyazetidine) is classified as a non-cleavable ADC linker, used for the synthesis of antibody-drug conjugates where linker integrity is paramount . This contrasts with cleavable linkers that rely on pH, enzymatic, or reductive triggers for payload release. Additionally, 1-Cbz-3-hydroxyazetidine serves as an alkyl chain-based PROTAC linker for the synthesis of proteolysis-targeting chimeras . In comparison, Boc-protected 3-hydroxyazetidine (1-N-Boc-3-hydroxyazetidine) is also employed as a non-cleavable ADC linker and PROTAC linker [1], but the Cbz variant offers hydrogenolytic deprotection orthogonality that is incompatible with acid-labile Boc deprotection conditions.

ADC linker non-cleavable linker PROTAC linker

Benzyl 3-Carbamoyl-3-Hydroxyazetidine-1-Carboxylate: Validated Application Scenarios from Comparative Evidence


Peptidomimetic Drug Discovery: Non-Proteinogenic Amino Acid Building Block

As a 3-hydroxyazetidine carboxamide derivative, benzyl 3-carbamoyl-3-hydroxyazetidine-1-carboxylate serves as a precursor to non-proteinogenic amino acids with demonstrated peptide isostere functionality [1]. The 3-hydroxyazetidine amide scaffold exhibits long-term stability at acidic and neutral pH, enabling its incorporation into peptide sequences without degradation under physiological or synthetic conditions [1]. This scaffold has been validated in the development of β-hexosaminidase inhibitors with micromolar potency [1]. Procurement for peptidomimetic programs should prioritize this compound over simpler 3-hydroxyazetidines lacking the 3-carbamoyl functional handle required for amide bond formation.

STAT3-Targeted Anticancer Agent Development: Carbamoyl Pharmacophore Entry Point

Azetidine carboxamide pharmacophores have demonstrated validated STAT3 inhibitory activity with IC50 values ranging from 0.34 to 0.55 μM for optimized analogs, exhibiting >33-fold selectivity over STAT1 and STAT5 isoforms [2]. Lead azetidine-based STAT3 inhibitors achieve potencies of 200–300 nM and have demonstrated in vivo antitumor efficacy in breast cancer models [3]. Benzyl 3-carbamoyl-3-hydroxyazetidine-1-carboxylate provides the 3-carbamoyl substitution pattern that aligns with this validated chemotype, making it a strategic intermediate for STAT3 inhibitor development programs.

Antibody-Drug Conjugate (ADC) Linker Development: Non-Cleavable Cbz-Protected Scaffold

The Cbz-protected 3-hydroxyazetidine scaffold is established as a non-cleavable ADC linker that maintains structural integrity during systemic circulation, preventing premature payload release before target cell internalization . The Cbz protecting group offers hydrogenolytic deprotection orthogonality (H2/Pd-C) that is incompatible with acid-labile Boc deprotection conditions, providing synthetic flexibility for ADCs containing acid-sensitive payloads or other acid-labile functional groups . Procurement for ADC programs should favor this compound over Boc-protected azetidine linkers when acid-labile components are present in the conjugate.

PROTAC Degrader Synthesis: Alkyl Chain-Based Linker Component

The Cbz-protected 3-hydroxyazetidine scaffold is also utilized as an alkyl chain-based PROTAC linker for the synthesis of proteolysis-targeting chimeras . PROTAC molecules require precise linker geometry to achieve ternary complex formation between the target protein and E3 ligase. The Cbz group provides orthogonal protection that can be selectively removed under hydrogenolytic conditions without affecting acid-labile functional groups elsewhere in the PROTAC construct , enabling modular synthetic strategies for degrader optimization.

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